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Compound of Interest

Compound Name: Firibastat, (+/-)-

Cat. No.: B1244659

A detailed comparison of the centrally-acting aminopeptidase A inhibitor, Firibastat, and
established peripheral renin-angiotensin system (RAS) inhibitors for the management of
hypertension.

This guide provides a comprehensive comparison of the novel, centrally-acting
antihypertensive agent, Firibastat, with peripherally-acting renin-angiotensin system (RAS)
inhibitors, namely angiotensin-converting enzyme (ACE) inhibitors and angiotensin Il receptor
blockers (ARBs). The information is intended for researchers, scientists, and drug development
professionals, offering a detailed look at the mechanisms of action, clinical efficacy, and
experimental protocols of these different approaches to blood pressure control.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation
is a cornerstone of hypertension therapy. For decades, the mainstays of RAS-targeted therapy
have been peripheral inhibitors such as ACE inhibitors and ARBs.[1][2] These agents act
systemically to reduce the production or block the action of angiotensin Il, a potent
vasoconstrictor.[1][2]

Firibastat represents a new class of antihypertensive medication that targets the brain RAS.[3]
[4] It is a prodrug that, after crossing the blood-brain barrier, is converted to its active form,
EC33.[4][5] EC33 inhibits aminopeptidase A (APA), the enzyme responsible for converting
angiotensin Il to angiotensin 11l in the brain.[3][4][5] By blocking this central pathway, Firibastat
aims to lower blood pressure through a distinct mechanism of action.[3][4]
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This guide will objectively compare the efficacy and mechanisms of Firibastat and peripheral
RAS inhibitors, supported by available experimental data.

Mechanism of Action

The fundamental difference between Firibastat and peripheral RAS inhibitors lies in their site
and mode of action within the renin-angiotensin system.

Firibastat: Central Aminopeptidase A Inhibition

Firibastat acts centrally to inhibit aminopeptidase A.[3][5] This enzyme is a key component of
the brain's renin-angiotensin system, where it converts angiotensin Il to angiotensin IIl.
Angiotensin IIl in the brain is believed to exert a tonic stimulatory control over blood pressure.
[4][6] By inhibiting APA, Firibastat reduces the levels of angiotensin Il in the brain, leading to a
decrease in sympathetic tone, reduced vasopressin release, and a restoration of the
baroreflex, collectively resulting in lower blood pressure.[4][6]
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Figure 1. Signaling pathways of peripheral RAS inhibitors and Firibastat.

Peripheral RAS Inhibitors: ACE Inhibition and
Angiotensin Il Receptor Blockade

Peripheral RAS inhibitors act systemically.[1]
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e ACE inhibitors (e.g., lisinopril, enalapril, ramipril) block the action of angiotensin-converting
enzyme, which converts angiotensin | to the potent vasoconstrictor angiotensin Il.[1] This
leads to reduced levels of angiotensin Il, resulting in vasodilation and decreased blood
pressure.[1]

» Angiotensin Il receptor blockers (ARBS) (e.g., losartan, valsartan) selectively block the
binding of angiotensin Il to its type 1 (AT1) receptor in tissues such as vascular smooth
muscle.[1] This antagonism also leads to vasodilation and a reduction in blood pressure.[1]

Comparative Efficacy in Hypertension

Clinical trials have evaluated the efficacy of Firibastat in lowering blood pressure, with initial
promising results in Phase 2 studies. However, a pivotal Phase 3 trial in treatment-resistant
hypertension yielded negative results. Peripheral RAS inhibitors, on the other hand, have a
well-established and broad evidence base for their efficacy in various hypertensive populations.

Firibastat Clinical Trial Data

A Phase 2, open-label, multicenter study (NEW-HOPE) evaluated the efficacy and safety of
Firibastat in overweight or obese hypertensive patients.[7] After 8 weeks of treatment, Firibastat
demonstrated a statistically significant reduction in both systolic and diastolic automated office
blood pressure (AOBP).[7]

However, the Phase 3 FRESH (Firibastat in treatment-RESistant Hypertension) trial, a double-
blind, placebo-controlled study in patients with difficult-to-treat and resistant hypertension,
failed to meet its primary endpoint.[4][8] There was no significant difference in the reduction of
unattended office systolic blood pressure between the Firibastat and placebo groups after 12
weeks of treatment.[4]
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Firibastat Clinical Trial Efficacy Data

Trial NEW-HOPE (Phase 2)[7]

Patient Population Overweight or obese hypertensive patients
Treatment Duration 8 weeks

Change in Systolic AOBP -9.5 mmHg (p<0.0001)

Change in Diastolic AOBP -4.2 mmHg (p<0.0001)

Trial FRESH (Phase 3)[4]

Patient Population Difficult-to-treat and resistant hypertension
Treatment Duration 12 weeks

Change in Unattended Office SBP (vs. Placebo)  No significant difference

Peripheral RAS Inhibitors Efficacy Data

The efficacy of ACE inhibitors and ARBs in lowering blood pressure has been demonstrated in
numerous large-scale clinical trials. The following table summarizes representative data for
commonly prescribed agents.
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Peripheral RAS Inhibitors
Efficacy Data

Drug Class Drug Key Trial Findings

In a multicenter study, lisinopril
at doses of 10, 20, and 40 mg
o o ] once daily demonstrated
ACE Inhibitor Lisinopril o _ _
significant reductions in both
systolic and diastolic blood

pressure.[9]

Enalapril significantly reduced
blood pressure in all grades of
ACE Inhibitor Enalapril essential hypertension, with
optimal doses for most patients
being 20 to 40 mg/day.[10]

In the LIFE study, losartan-
based treatment resulted in a
mean reduction of 30.2/16.6

ARB Losartan

mmHg in blood pressure.[11]

In a placebo-controlled trial,
valsartan at doses of 80 mg
and above produced

ARB Valsartan statistically significant
reductions in both mean sitting
diastolic and systolic blood

pressure.[12]

Broader Cardiovascular Outcomes

Beyond blood pressure reduction, a key differentiator for antihypertensive agents is their ability
to improve cardiovascular outcomes. Peripheral RAS inhibitors have a wealth of data
supporting their benefits in this regard, while such data for Firibastat is limited and not as
favorable.
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Firibastat

A Phase 2 study compared the effect of Firibastat versus the ACE inhibitor ramipril on left
ventricular ejection fraction (LVEF) after a first acute anterior myocardial infarction.[5][6] The
study found that Firibastat was not superior to ramipril in preventing left ventricular dysfunction.

[5]16]

Peripheral RAS Inhibitors

Extensive clinical trial evidence has established the role of both ACE inhibitors and ARBs in
reducing the risk of major cardiovascular events.

» ACE inhibitors have been shown to reduce the risk of all-cause mortality, cardiovascular
mortality, nonfatal myocardial infarction, and stroke in high-risk patients.[6]

» ARBs have demonstrated significant benefits in reducing stroke and have been shown to be
effective in a broad range of patients at high cardiovascular risk.[5] In patients with heart
failure, candesartan and valsartan have shown efficacy.[5]

Experimental Protocols

Understanding the methodologies of the key clinical trials is crucial for interpreting their results.

Firibastat: FRESH Trial (NCT04277884)
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Figure 2. Workflow of the Firibastat FRESH trial.

Study Design: Double-blind, placebo-controlled, multicenter, parallel-group study.[13]

Patient Population: Male and female subjects =18 years with uncontrolled primary
hypertension, specifically difficult-to-treat or resistant hypertension.[13]

Intervention: Patients were randomized to receive either Firibastat (500 mg twice daily) or a
matching placebo, in addition to their existing antihypertensive medications.[8]
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e Primary Endpoint: Change from baseline in unattended office systolic blood pressure after 12
weeks of treatment.[8]

Peripheral RAS Inhibitors: Representative Trial
Methodologies

o Study Design: Double-masked, randomized, parallel-group trial comparing losartan-based
and atenolol-based treatment regimens.[11]

o Patient Population: 9,193 patients aged 55-80 years with essential hypertension and
electrocardiographic evidence of left ventricular hypertrophy.[8][11]

¢ Intervention: Patients were randomized to receive either losartan (starting at 50 mg daily) or
atenolol (starting at 50 mg daily). Hydrochlorothiazide could be added to either regimen to
achieve a target blood pressure of <140/90 mmHg.[11][14]

» Primary Endpoint: A composite of cardiovascular death, stroke, and myocardial infarction.
[11]

» Study Design: Double-blind, active-controlled, parallel-group trial.[15]
o Patient Population: 15,245 high-risk hypertensive patients.[15]

« Intervention: Patients were randomized to valsartan-based or amlodipine-based treatment
regimens.[15]

e Primary Endpoint: Time to first cardiac event.[15]

Summary and Conclusion

Firibastat, with its novel central mechanism of action, initially showed promise as a new
therapeutic option for hypertension. However, the failure of the pivotal Phase 3 FRESH trial to
demonstrate efficacy in treatment-resistant hypertension has cast significant doubt on its role in
managing this condition.[4][8] Furthermore, in a head-to-head comparison in a post-myocardial
infarction setting, Firibastat did not show superiority over an established ACE inhibitor, ramipril.

[5]16]
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In contrast, peripheral RAS inhibitors, including ACE inhibitors and ARBs, have a robust and
extensive evidence base supporting their efficacy in lowering blood pressure and, critically, in
improving major cardiovascular outcomes across a wide range of patient populations.[5][6]

For researchers and drug development professionals, the story of Firibastat underscores the
challenges of translating a novel mechanism of action into clinical efficacy, particularly in a field
with well-established and effective therapeutic options. While the central RAS remains a target
of interest, the clinical data to date do not support Firibastat as a viable alternative to peripheral
RAS inhibitors for the management of hypertension. Further research may explore other
centrally-acting agents or different patient populations where such a mechanism could prove
beneficial. At present, however, peripheral RAS inhibitors remain the standard of care for RAS-
targeted antihypertensive therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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